molecular formula C9H12N2O B8326089 6-Cyclopropyl-4-methoxypyridin-3-amine

6-Cyclopropyl-4-methoxypyridin-3-amine

Cat. No. B8326089
M. Wt: 164.20 g/mol
InChI Key: XTDPZKHTFSEIAO-UHFFFAOYSA-N
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Patent
US09187464B2

Procedure details

To a mixture of 2-cyclopropyl-4-methoxy-5-nitropyridine (805 mg, 4.15 mmol), nickel(II) chloride, 6H2O (2956 mg, 12.44 mmol), and methanol (25 mL), cooled to 0° C., was added sodium borohydride (941 mg, 24.87 mmol) portion wise over 1 minute. After 5 minutes, the reaction was diluted with DCM (50 mL), saturated sodium bicarbonate (50 mL), and water (50 mL), and filtered through Celite©. The layers of the filtrate were separated and the aqueous layer was further extracted with DCM (50 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), eluted through a phase separator, and concentrated to afford 6-cyclopropyl-4-methoxypyridin-3-amine (448 mg, 63%) as a yellow oil. MS (m/z) 165.1 (M+H+).
Name
2-cyclopropyl-4-methoxy-5-nitropyridine
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
941 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[C:8]([O:10][CH3:11])[C:7]([N+:12]([O-])=O)=[CH:6][N:5]=2)[CH2:3][CH2:2]1.CO.[BH4-].[Na+]>C(Cl)Cl.C(=O)(O)[O-].[Na+].O.[Ni](Cl)Cl>[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([NH2:12])=[C:8]([O:10][CH3:11])[CH:9]=2)[CH2:3][CH2:2]1 |f:2.3,5.6|

Inputs

Step One
Name
2-cyclopropyl-4-methoxy-5-nitropyridine
Quantity
805 mg
Type
reactant
Smiles
C1(CC1)C1=NC=C(C(=C1)OC)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni](Cl)Cl
Step Two
Name
Quantity
941 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite©
CUSTOM
Type
CUSTOM
Details
The layers of the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with DCM (50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (50 mL), brine (50 mL)
WASH
Type
WASH
Details
eluted through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C=N1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 448 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.